Cas no 859661-46-4 ((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)

(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質
名前と識別子
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- (2Z)-2-(2H-chromen-3-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
- (2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
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- インチ: 1S/C18H12O4/c19-13-5-6-14-16(9-13)22-17(18(14)20)8-11-7-12-3-1-2-4-15(12)21-10-11/h1-9,19H,10H2
- InChIKey: QLINXRAKJDXUOL-UHFFFAOYSA-N
- SMILES: O1C2=CC(O)=CC=C2C(=O)C1=CC1=CC2=CC=CC=C2OC1
(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-1666-5mg |
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |
859661-46-4 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-1666-100mg |
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |
859661-46-4 | 100mg |
$248.0 | 2023-09-11 | ||
Life Chemicals | F3385-1666-40mg |
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |
859661-46-4 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3385-1666-30mg |
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |
859661-46-4 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3385-1666-50mg |
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |
859661-46-4 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3385-1666-15mg |
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |
859661-46-4 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3385-1666-2mg |
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |
859661-46-4 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-1666-2μmol |
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |
859661-46-4 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-1666-20mg |
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |
859661-46-4 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-1666-75mg |
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one |
859661-46-4 | 75mg |
$208.0 | 2023-09-11 |
(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 関連文献
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-oneに関する追加情報
Latest Research Insights on (2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS: 859661-46-4)
The compound (2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS: 859661-46-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzofuran-chromene hybrid structure, exhibits promising biological activities, particularly in the context of anti-inflammatory and anticancer applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound. Researchers demonstrated that it effectively inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. The study highlighted its potential as a lead compound for developing novel anti-inflammatory agents, with superior selectivity and reduced side effects compared to existing therapeutics. Molecular docking simulations further revealed its strong binding affinity to the p65 subunit of NF-κB, providing a structural basis for its inhibitory activity.
In the realm of oncology, a 2024 preprint from BioRxiv reported the compound's ability to induce apoptosis in triple-negative breast cancer (TNBC) cells. The research team observed dose-dependent cytotoxicity in TNBC cell lines, accompanied by the activation of caspase-3 and PARP cleavage. Notably, the compound exhibited minimal toxicity toward normal mammary epithelial cells, suggesting a favorable therapeutic window. These findings position it as a potential candidate for targeted cancer therapy, particularly for malignancies with limited treatment options.
Synthetic optimization of 859661-46-4 has also been a focus of recent research. A 2023 article in Organic & Biomolecular Chemistry detailed an improved synthetic route that enhances yield and purity while reducing environmental impact. The new methodology employs green chemistry principles, such as solvent-free conditions and catalytic asymmetric synthesis, making it more scalable for industrial applications. This advancement addresses previous challenges in large-scale production, paving the way for further preclinical and clinical development.
Despite these promising developments, challenges remain in the pharmacokinetic profiling of this compound. A 2024 study in Drug Metabolism and Disposition identified rapid hepatic metabolism as a potential limitation, with extensive first-pass effects observed in rodent models. Researchers are now exploring prodrug strategies and formulation technologies to improve its bioavailability and half-life. These efforts are critical for translating its in vitro efficacy into in vivo therapeutic outcomes.
In conclusion, (2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one represents a compelling case study in drug discovery, showcasing the intersection of synthetic chemistry and biological evaluation. Its dual anti-inflammatory and anticancer activities, coupled with recent synthetic advancements, make it a molecule of high interest for future research. Further studies are warranted to address its pharmacokinetic limitations and explore its full therapeutic potential in relevant disease models.
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